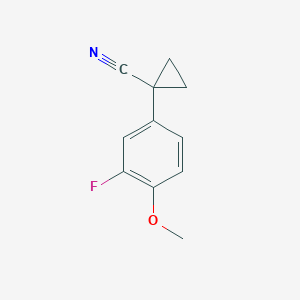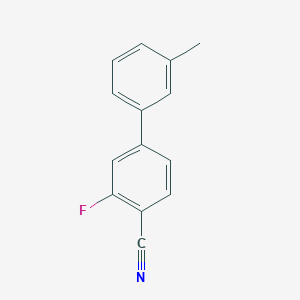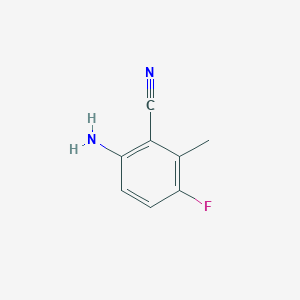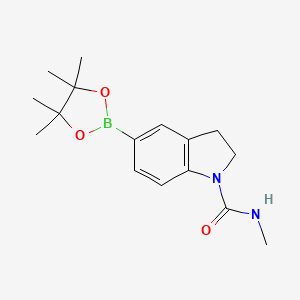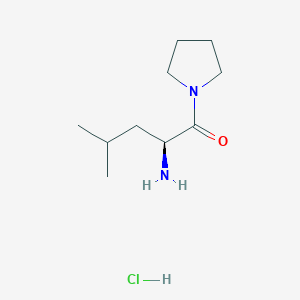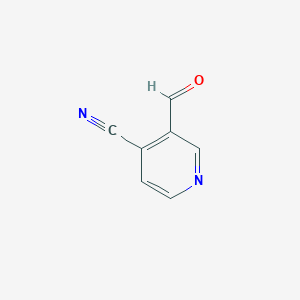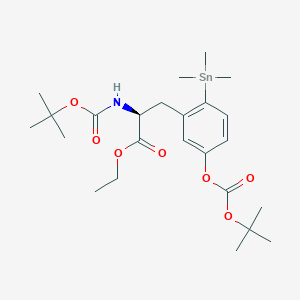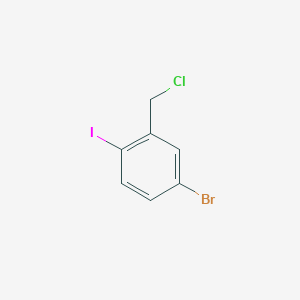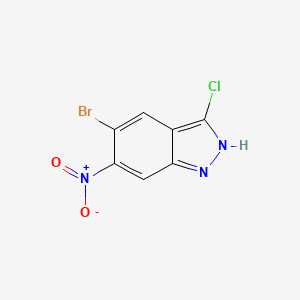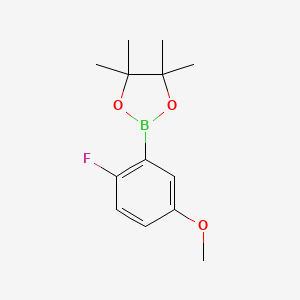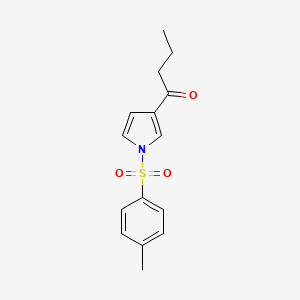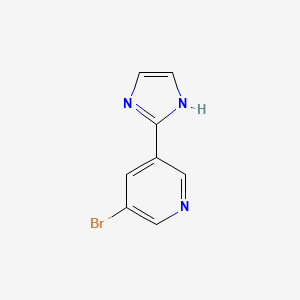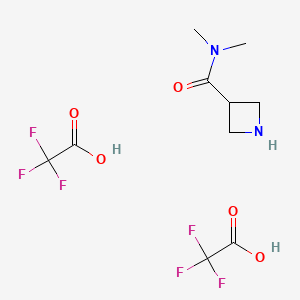![molecular formula C16H23BFNO3 B1445587 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 873431-46-0](/img/structure/B1445587.png)
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Vue d'ensemble
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki reactions . They are typically stable to air and water, making them useful in a variety of applications .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS spectroscopies . Additionally, the single crystal structure of similar compounds has been determined by X-ray diffraction .
Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound is a colorless liquid or semi-solid at room temperature . More specific physical and chemical properties would depend on the exact structure of the compound.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity :
- A compound similar in structure, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been synthesized and characterized, displaying significant anti-tuberculosis activity and antimicrobial properties (Mamatha S.V et al., 2019).
Synthesis and Structural Analysis :
- Research on boric acid ester intermediates with benzene rings, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan, demonstrates their structural confirmation through various spectroscopic methods and X-ray diffraction, highlighting their physicochemical properties (P.-Y. Huang et al., 2021).
Toxicology Studies :
- In vivo mutagenicity testing of compounds including 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dioxide, focusing on their toxicological effects and interactions (M. Masuda‐Herrera et al., 2020).
Cytotoxicity and Cellular Uptake Studies :
- Research on boronated phosphonium salts, including compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, explores their cytotoxicities and boron uptake in human and canine cells, important for understanding their biological interactions (Daniel E. Morrison et al., 2010).
Detection of Hydrogen Peroxide Vapor :
- A study on Schiff Base Substituent-Triggered Efficient Deboration Reaction focuses on the enhancement of borate sensing performance for hydrogen peroxide vapor detection, highlighting the utility of boron esters in explosive detection (Yanyan Fu et al., 2016).
Fluorescence Imaging and Drug Delivery :
- Fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles incorporating 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl)amino)benzaldehyde (OTB) demonstrates their effectiveness in targeted drug delivery and fluorescence imaging, offering insights into drug delivery systems (Shuxian Ren et al., 2022).
Orientations Futures
The use of boronic esters in organic synthesis, particularly in carbon-carbon coupling reactions, is a well-established and active area of research . Future directions could include the development of new synthetic methods using this compound, or the exploration of its potential applications in medicinal chemistry or material science.
Propriétés
IUPAC Name |
4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJYRVSDQHWBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)
